(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
Description
Properties
IUPAC Name |
(2R)-1-(1,3-benzodioxol-5-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717108 | |
| Record name | (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521097-97-2 | |
| Record name | (2R)-1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Reduction of Corresponding Ketones
A common approach involves the asymmetric reduction of the corresponding ketone precursor, 1-(2H-1,3-benzodioxol-5-yl)propan-2-one, to the chiral alcohol.
- Reagents: Chiral reducing agents such as CBS catalyst (Corey-Bakshi-Shibata catalyst) or enzymatic reductions.
- Conditions: Low temperatures (e.g., 0 to -78°C) to improve stereoselectivity.
- Outcome: High enantiomeric excess (ee) of the (2R)-alcohol.
This method benefits from the availability of the ketone precursor and well-established asymmetric reduction protocols.
Organometallic Addition to Chiral Aldehydes
Another route involves the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral aldehydes derived from benzodioxole moieties.
- Procedure:
- Preparation of a benzodioxole-substituted aldehyde.
- Addition of methyl or ethyl organometallic reagents under low temperature.
- Use of chiral auxiliaries or chiral ligands to induce stereoselectivity.
- Example: The addition of methyl lithium to the aldehyde at -78°C with a chiral ligand to favor the (2R) configuration.
Chiral Resolution of Racemic Mixtures
If a racemic mixture of 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is synthesized, chiral resolution can separate the (2R) enantiomer.
- Techniques:
- Chiral chromatography using chiral stationary phases (e.g., Daicel CHIRALCEL OJ-H columns).
- Formation of diastereomeric salts with chiral acids or bases, followed by crystallization.
- Analytical Methods: High-performance liquid chromatography (HPLC) with chiral columns to determine enantiomeric purity.
Representative Synthetic Procedure (Inferred from Related Literature)
| Step | Reagents & Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of benzodioxole aldehyde | Starting from commercially available benzodioxole derivatives, oxidation or formylation to obtain 5-formyl-1,3-benzodioxole | High yield, purity critical |
| 2 | Organometallic addition | Addition of methyl lithium or methyl magnesium bromide to aldehyde at -78°C with chiral ligand | Stereoselective formation of secondary alcohol |
| 3 | Work-up | Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over MgSO4 | Purification by chromatography |
| 4 | Chiral resolution (if needed) | Chiral HPLC or crystallization to isolate (2R) enantiomer | Enantiomeric excess > 95% achievable |
Analytical and Purification Techniques
- Chiral HPLC: Used for enantiomeric purity determination and sometimes preparative separation. Columns like Daicel CHIRALCEL OJ-H are standard.
- Mass Spectrometry: Low- and high-resolution MS confirm molecular weight and purity.
- NMR Spectroscopy: ^1H and ^13C NMR to verify structural integrity and stereochemistry.
- Column Chromatography: Silica gel chromatography is commonly used for purification of intermediates and final products.
Research Findings and Optimization
- Maintaining low temperatures during organometallic addition enhances stereoselectivity.
- Use of chiral catalysts or ligands is crucial for asymmetric synthesis routes.
- Enzymatic reductions have been explored for greener, more selective synthesis.
- Purification and resolution steps are optimized to achieve high enantiomeric purity critical for biological activity.
Summary Table of Preparation Methods
| Method | Key Reagents | Temperature | Stereocontrol | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Asymmetric Reduction | CBS catalyst, borane | 0 to -78°C | High (chiral catalyst) | High ee, well-established | Requires chiral catalyst |
| Organometallic Addition | Methyl lithium, chiral ligand | -78°C | Moderate to high | Direct formation of chiral alcohol | Sensitive to moisture, requires low temp |
| Chiral Resolution | Racemic mixture, chiral HPLC or salts | Ambient | High (post-synthesis) | Can achieve very high ee | Additional purification step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structural similarity to known psychoactive substances suggests possible applications in pharmacology.
- Psychoactive Properties : Research indicates that derivatives of benzodioxole can exhibit psychoactive effects, making them candidates for further investigation in the treatment of neurological disorders such as depression and anxiety .
Synthetic Organic Chemistry
This compound serves as an important building block in organic synthesis.
- Synthesis of Derivatives : It can be utilized to synthesize various derivatives that may possess enhanced biological activities or modified pharmacokinetic profiles .
Precursor in Drug Development
This compound is often used as a precursor in the synthesis of more complex molecules that are under investigation for pharmaceutical applications.
- Drug Development : Its derivatives have been explored for their potential use in developing new drugs targeting specific receptors in the central nervous system .
Case Study 1: Psychoactive Compound Synthesis
In a study focusing on the synthesis of psychoactive compounds, researchers utilized this compound as a starting material to create novel derivatives. These derivatives were tested for their binding affinity to serotonin receptors, revealing promising results that warrant further exploration .
Case Study 2: Antidepressant Activity
Another research effort investigated the antidepressant-like effects of benzodioxole derivatives synthesized from this compound. The study demonstrated significant behavioral improvements in animal models, suggesting potential pathways for therapeutic development .
Mechanism of Action
The mechanism of action of (2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and exerting its effects at the cellular level.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups, which dictate their biological activities:
Key Structural and Functional Differences
Functional Group Variations: Hydroxyl vs. Amine: The target compound’s hydroxyl group enhances polarity and hydrogen bonding compared to the amine in rac-(2R)-N-methylpropan-2-amine or 1-(2H-1,3-benzodioxol-5-yl)propan-2-amine . β-Keto Derivatives: Efilona and eutylone feature a β-keto group linked to an ethylamino chain, typical of cathinone derivatives. These modifications confer stimulant properties via monoamine reuptake inhibition, unlike the alcohol group in the target compound .
Chirality and Stereochemical Effects :
- The R-configuration in the target compound may influence receptor binding specificity. Racemic mixtures (e.g., rac-(2R)-N-methylpropan-2-amine) often exhibit altered potency or off-target effects compared to enantiopure forms .
Biological Activity: CNS Stimulants: Amine and β-keto derivatives (e.g., efilona, eutylone) are associated with stimulant or entactogenic effects due to interactions with dopamine/norepinephrine transporters . Cardiovascular Agents: Indole derivatives with propan-2-ol substituents () demonstrate α₁/β₁-adrenoceptor binding, suggesting applications in hypertension or arrhythmia . The target compound’s activity in these pathways remains uncharacterized.
Research Findings and Implications
- Metabolic Stability : The hydroxyl group in the target compound may increase susceptibility to glucuronidation or sulfation, shortening half-life compared to amine derivatives .
- Receptor Interactions: While β-keto derivatives (eutylone, efilona) bind to monoamine transporters, the target compound’s benzodioxol-alcohol structure may favor interactions with serotonin receptors or cytochrome P450 enzymes, analogous to safrole derivatives .
- Therapeutic Potential: Structural parallels to adrenoceptor-binding indole derivatives () suggest unexplored cardiovascular applications for the target compound .
Biological Activity
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, commonly referred to as benzodioxole propanol, is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a benzodioxole moiety that contributes to its unique biological properties. The stereochemistry at the 2-position plays a critical role in its activity.
1. Antioxidant Properties
Research indicates that benzodioxole propanol exhibits strong antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
2. Antimicrobial Effects
Benzodioxole propanol has demonstrated antimicrobial properties against a range of pathogens. In vitro studies reveal that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
3. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, which are essential for treating conditions such as arthritis and other inflammatory diseases. Research has shown that this compound can reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in managing chronic inflammatory conditions.
The biological activities of benzodioxole propanol can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows the compound to donate electrons and neutralize free radicals.
- Membrane Disruption : Its lipophilic nature facilitates penetration into microbial membranes, leading to cell lysis.
- Cytokine Modulation : The compound influences signaling pathways related to inflammation, reducing the expression of inflammatory mediators.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various derivatives of benzodioxole propanol. The results indicated that modifications at specific positions on the benzodioxole ring significantly enhanced its radical-scavenging ability compared to unmodified structures .
| Compound | IC50 (µM) |
|---|---|
| Benzodioxole propanol | 15 ± 2 |
| Modified derivative A | 8 ± 1 |
| Modified derivative B | 12 ± 3 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, benzodioxole propanol was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating a promising antimicrobial profile .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing of this compound?
- Methodological Answer : SCXRD reveals hydrogen-bonding networks (e.g., O-H···O interactions between propan-2-ol and benzodioxol oxygen). Hirshfeld surface analysis quantifies interaction contributions (e.g., 60% H-bonding, 30% van der Waals). Thermal analysis (DSC/TGA) correlates packing density with melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
